molecular formula C22H19ClN2O4 B6547216 ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946361-35-9

ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547216
CAS No.: 946361-35-9
M. Wt: 410.8 g/mol
InChI Key: IRWHXMNWEWACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a heterocyclic organic compound featuring a dihydropyridinone core substituted with a 4-chlorophenylmethyl group and an ethyl benzoate moiety. The molecule’s structure includes:

  • A 1,6-dihydropyridin-6-one ring system, which provides a planar, conjugated framework conducive to π-stacking interactions.
  • An amido-linked ethyl benzoate group at position 3, contributing hydrogen-bonding capacity and ester functionality for metabolic modulation.

Properties

IUPAC Name

ethyl 4-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-5-10-19(11-6-16)24-21(27)17-7-12-20(26)25(14-17)13-15-3-8-18(23)9-4-15/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWHXMNWEWACRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Dihydropyridine Core

The dihydropyridine ring is typically formed via cyclocondensation of β-keto esters with aldehydes or via Knorr-type reactions. For this compound, a modified Hantzsch synthesis is employed, where ethyl acetoacetate reacts with 4-chlorobenzylamine in the presence of ammonium acetate under refluxing ethanol. This step generates the 1,6-dihydropyridine-2-one scaffold, with the 4-chlorobenzyl group introduced at the N1 position.

Critical Parameters

  • Solvent : Ethanol or methanol (polar protic solvents enhance cyclization).

  • Temperature : Reflux conditions (78–80°C for ethanol).

  • Catalyst : Ammonium acetate (0.5–1.0 equiv) facilitates imine formation.

Amidation at the C3 Position

The C3 position of the dihydropyridine ring is functionalized via amide coupling. 4-Aminobenzoic acid ethyl ester is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with the dihydropyridine amine intermediate. Alternatively, coupling agents like HATU or EDC/HOBt are employed in dichloromethane (DCM) or dimethylformamide (DMF).

Representative Protocol

  • Activation : 4-Aminobenzoic acid ethyl ester (1.0 equiv) is treated with SOCl₂ (1.2 equiv) at 0–5°C for 1 hour.

  • Coupling : The acid chloride is added to a solution of the dihydropyridine amine (1.05 equiv) and triethylamine (2.0 equiv) in DCM. The reaction proceeds at room temperature for 12 hours.

  • Workup : The mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated.

Yield : 72–85% (dependent on coupling agent).

Esterification and Final Modification

The ethyl ester group is introduced either during the initial cyclization (via ethyl acetoacetate) or through post-amidation esterification. Transesterification with ethanol in the presence of sulfuric acid (2–5 mol%) at 60°C for 6 hours achieves >90% conversion.

Optimization of Reaction Conditions

Catalytic Hydrogenation for Intermediate Purification

Patent literature highlights hydrogenation as a critical step for reducing nitro intermediates or removing protecting groups. For example, 5% Pd/C under 40 psig H₂ in methanol at 50°C for 3–4 hours effectively cleaves benzyl groups without affecting the dihydropyridine ring.

Table 1: Hydrogenation Conditions from Comparable Syntheses

CatalystPressure (psig)SolventTemperature (°C)Yield (%)
5% Pd/C40Methanol5096
Raney Ni50Ethanol6088

pH-Dependent Isolation

Neutralization is frequently used to precipitate intermediates. Adjusting the pH to 7–8 with NaOH after hydrogenation yields a crystalline product, as demonstrated in analogous syntheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 10.16 ppm (amide NH), 7.33–7.10 ppm (aromatic protons from 4-chlorobenzyl and benzoate), and 4.45 ppm (ester CH₂).

  • ¹³C NMR : Peaks at δ 168.1 ppm (amide carbonyl) and 160.2 ppm (ester carbonyl) confirm functional groups.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 413.0921 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀ClN₂O₄.

Challenges and Alternative Approaches

Byproduct Formation During Cyclization

Side products from incomplete cyclization or over-oxidation are mitigated by strict temperature control and inert atmospheres. Recrystallization from ethanol/water (4:1) improves purity to >99%.

Green Chemistry Alternatives

Recent advances replace traditional coupling agents with enzyme-mediated amidation (e.g., lipases), though yields remain lower (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s dihydropyridinone core distinguishes it from analogs with alternative heterocycles. For example:

  • Pyridazine derivatives (e.g., I-6230, ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature a six-membered ring with two adjacent nitrogen atoms, increasing polarity and altering electronic distribution compared to the dihydropyridinone system .
  • Isoxazole-containing analogs (e.g., I-6273, ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) incorporate a five-membered heterocycle with oxygen and nitrogen, reducing conjugation length but enhancing metabolic stability due to the oxazole’s resistance to oxidation .

Linker and Functional Group Modifications

The amido linker in the target compound contrasts with other linker types observed in analogs:

  • Thioether linkers (e.g., I-6373, ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) enhance lipophilicity and may influence redox activity .
  • Ether linkers (e.g., I-6473, ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) reduce hydrogen-bonding capacity compared to amides but improve metabolic stability .

Physicochemical and Pharmacokinetic Implications

Compound Core Structure Substituent Linker Type Key Property Impact
Target Compound Dihydropyridinone 4-Chlorophenylmethyl Amido Moderate lipophilicity, H-bond donor
I-6230 Pyridazine Pyridazin-3-yl Phenethylamino Higher polarity, π-π stacking capability
I-6273 Methylisoxazole Methylisoxazol-5-yl Phenethylamino Enhanced metabolic stability
Compound Dihydropyrimidinone 4-Chlorophenylsulfanyl Thioether High lipophilicity, redox sensitivity
  • Lipophilicity : The 4-chlorophenyl group in the target compound and ’s sulfanyl analog both increase logP values, but the thioether linker further elevates hydrophobicity .
  • Metabolic Stability : Ester groups (e.g., ethyl benzoate) are prone to hydrolysis, whereas isoxazole rings resist oxidative metabolism, as seen in I-6273 .
  • Electronic Effects: The dihydropyridinone core’s electron-deficient nature may enhance binding to targets requiring charge-transfer interactions, compared to pyridazine or isoxazole systems .

Biological Activity

Ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Dihydropyridine derivatives have shown antibacterial properties against several strains, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular responses.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study examining the antibacterial efficacy of dihydropyridine derivatives found that this compound showed significant inhibition against Pseudomonas aeruginosa and Bacillus megaterium, comparable to standard antibiotics like nalidixic acid .

Anticancer Research

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was linked to apoptosis induction via activation of caspase pathways .

Data Tables

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli15
AntibacterialS. aureus12
AnticancerMCF-720
AnticancerA54918

Q & A

Q. How can researchers experimentally determine the physicochemical properties (e.g., solubility, melting point) of ethyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate?

  • Methodological Answer : Physicochemical properties are determined through systematic experimental protocols. For example:
  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary tube methods under controlled heating rates .
  • Solubility : Shake-flask method in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by HPLC or UV-Vis quantification .
  • Purity : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .
    Note: Variability in synthesis routes (e.g., alkylation steps) can impact purity and property measurements .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires orthogonal analytical methods:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., 4-chlorophenylmethyl group) and ester/amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C21H20ClN3O4: 413.11 g/mol) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and reduce side products?

  • Methodological Answer : Optimization strategies include:
  • Reaction Condition Screening : Varying temperature (e.g., 45–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups to prevent undesired amide oxidation during synthesis .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Data Contradiction: Some protocols report higher yields with microwave-assisted synthesis, but reproducibility depends on substituent stability .

Q. How should researchers address contradictory data regarding the compound’s reactivity (e.g., oxidation susceptibility vs. stability in biological assays)?

  • Methodological Answer : Contradictions arise from functional group interactions:
  • Oxidation Susceptibility : The dihydropyridine ring is prone to oxidation; stability tests under inert atmospheres (N2/Ar) are recommended for storage .
  • Biological Stability : In vitro assays (e.g., plasma stability tests at 37°C) can reconcile discrepancies between synthetic and biological data .
  • Computational Modeling : Density Functional Theory (DFT) to predict electron-deficient regions (e.g., amide carbonyl) prone to nucleophilic attack .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : SAR studies require:
  • Enzyme Assays : Kinase inhibition assays (e.g., IC50 determination via fluorescence polarization) using recombinant enzymes .
  • Analog Synthesis : Modifications at the 4-chlorophenylmethyl or benzoate groups to assess steric/electronic effects .
  • Molecular Docking : AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or proteases) .
    Example: Substitution of the 4-chlorophenyl group with a methoxy variant increased IC50 by 2-fold in a kinase inhibition assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.